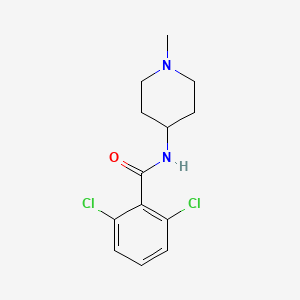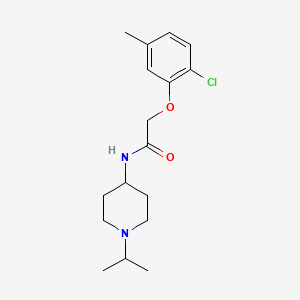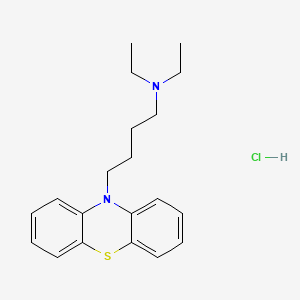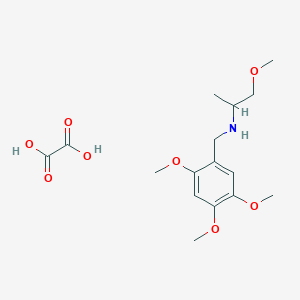![molecular formula C25H21FN2O3S B5128440 N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B5128440.png)
N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-1-naphthylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-1-naphthylglycinamide, commonly known as FSNNG, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FSNNG belongs to the class of naphthalene-based sulfonyl amides and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of FSNNG is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. FSNNG has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. FSNNG has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. In cancer cells, FSNNG has been found to induce apoptosis by activating the caspase cascade, a series of proteases that play a key role in programmed cell death.
Biochemical and Physiological Effects:
FSNNG has been found to have several biochemical and physiological effects. In vitro studies have shown that FSNNG inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). FSNNG has also been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In animal studies, FSNNG has been found to reduce inflammation and pain in models of arthritis and colitis. FSNNG has also been found to inhibit tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of FSNNG is its versatility and potential for use in various fields. FSNNG can be easily synthesized using relatively simple and inexpensive methods, and it has been found to have a wide range of biological activities. However, one of the main limitations of FSNNG is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of FSNNG is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on FSNNG. One area of research could focus on elucidating the mechanism of action of FSNNG, which could help to identify new targets for drug development. Another area of research could focus on optimizing the synthesis of FSNNG to improve its yield and purity. In addition, further studies could be conducted to investigate the potential applications of FSNNG in fields such as medicine, agriculture, and material science. Finally, studies could be conducted to investigate the safety and toxicity of FSNNG, which could help to determine its potential for use in humans and animals.
Synthesis Methods
The synthesis of FSNNG involves the reaction of 1-naphthylamine with benzyl chloroformate in the presence of triethylamine to form N-benzyl-1-naphthylamine. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of pyridine to yield FSNNG. The overall yield of this synthesis method is approximately 50%, and the purity of the final product can be further improved by recrystallization.
Scientific Research Applications
FSNNG has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, FSNNG has shown promising results as an anti-inflammatory agent, and it has been found to inhibit the production of pro-inflammatory cytokines. FSNNG has also been investigated for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells. In the field of agriculture, FSNNG has been studied for its potential use as a herbicide, as it has been found to inhibit the growth of certain weed species. In material science, FSNNG has been used as a building block for the synthesis of novel organic materials with potential applications in electronics and optoelectronics.
properties
IUPAC Name |
2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3S/c26-21-13-15-22(16-14-21)32(30,31)28(17-19-7-2-1-3-8-19)18-25(29)27-24-12-6-10-20-9-4-5-11-23(20)24/h1-16H,17-18H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVVCABIVKNWPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5128370.png)

![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5128381.png)
![1-(9H-carbazol-9-yl)-3-[(3-methoxyphenyl)amino]-2-propanol](/img/structure/B5128392.png)
![N-[2-(2-chlorophenyl)ethyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B5128408.png)
![N-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B5128414.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B5128418.png)

![4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5128432.png)
![4-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzamide](/img/structure/B5128434.png)


![2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5128461.png)
![2-(ethylthio)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5128467.png)